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Compound of Interest

Compound Name: Z-Phenylalaninol

Cat. No.: B126708

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (S)-(-)-2-
(Benzyloxycarbonylamino)-3-phenyl-1-propanol, a key chiral intermediate in the synthesis of
various pharmaceutical compounds. This document details its physicochemical properties,
spectroscopic data, and a representative experimental protocol for its preparation.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for (S)-(-)-2-
(Benzyloxycarbonylamino)-3-phenyl-1-propanol, also known as N-Cbz-L-phenylalaninol.[1]

Table 1: Physicochemical Properties
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Property Value Reference

benzyl N-[(2S)-1-hydroxy-3-
IUPAC Name [1]
phenylpropan-2-yljcarbamate

Molecular Formula C17H19NOs [1]
Molecular Weight 285.34 g/mol [1]
CAS Number 6372-14-1

Appearance White amorphous powder [2]
Melting Point 93.1-93.9 °C [3]

[a]D = +48.0 (c=2.0, in
Optical Rotation methanol) for the (R)- [3]

enantiomer

Table 2: Spectroscopic Data
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Spectrum Type Key Features Reference

Data not available in search

results. Representative shifts

for similar structures suggest
aromatic protons (8 7.2-7.4

1H NMR _ [1]

ppm), benzylic protons of the

Cbz group (d ~5.1 ppm), and
protons of the propanol

backbone (o 2.8-4.0 ppm).

Data not available in search
results. Expected signals
would include those for the
aromatic carbons, the carbonyl
13C NMR _ [1]
of the carbamate, the benzylic
carbon of the Cbz group, and
the carbons of the propanol

backbone.

FTIR and ATR-IR spectra are
available. Key absorptions are
expected for the N-H and O-H

Infrared (IR) ) ) [1114]
stretching, C=0 stretching of
the carbamate, and aromatic

C-H and C=C stretching.

Fragmentation patterns would
likely involve cleavage of the

Mass Spectrometry benzylic C-O bond of the Cbhz [51[6]
group, and fragmentation of

the propanol side chain.

Experimental Protocols

A common method for the synthesis of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol
involves the reduction of the corresponding N-protected amino acid, N-Cbz-L-phenylalanine.
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The following protocol is a representative example based on established chemical literature.[7]

[8]

Materials:

N-Cbz-L-phenylalanine

o Ethyl chloroformate

o Triethylamine (TEA) or N-methylmorpholine (NMM)
e Sodium borohydride (NaBHa)

¢ Dry Tetrahydrofuran (THF)

o Water

o Ethyl acetate

» Saturated sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

 Activation of the Carboxylic Acid: To a solution of N-Cbz-L-phenylalanine (1 equivalent) in dry
THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine
(1 equivalent). Stir the mixture for 10 minutes, then add ethyl chloroformate (1 equivalent)
dropwise, ensuring the temperature remains below -10 °C. The formation of a white
precipitate (N-methylmorpholine hydrochloride) is observed. Allow the reaction to proceed for
30 minutes.

e Reduction to the Alcohol: In a separate flask, prepare a solution of sodium borohydride (2-3
equivalents) in water. Cool this solution to 0 °C. The activated mixed anhydride solution from
step 1 is then added slowly to the sodium borohydride solution. Vigorous gas evolution
(hydrogen) will be observed.
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» Work-up and Extraction: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 1-2 hours. Quench the reaction by carefully adding 1 M HCI
until the gas evolution ceases and the pH is neutral. Extract the aqueous layer with ethyl
acetate (3 x 50 mL).

 Purification: Combine the organic extracts and wash successively with saturated sodium
bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate,
filter, and concentrate under reduced pressure to yield the crude product.

» Final Purification: The crude (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol can be
further purified by recrystallization from a suitable solvent system, such as ethyl
acetate/hexanes, to afford a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (S)-(-)-2-
(Benzyloxycarbonylamino)-3-phenyl-1-propanol from N-Cbz-L-phenylalanine.

Step 1: Mixed Anhydride Formation Step 2: Reduction

Click to download full resolution via product page

Caption: Synthesis workflow for (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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